molecular formula C21H23N3O2 B11225419 6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one

6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B11225419
M. Wt: 349.4 g/mol
InChI Key: OAUXOLFBALGKAQ-UHFFFAOYSA-N
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Description

6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine and pyridine moieties in the structure enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multi-step procedures. One common method includes the condensation of 6-ethyl-2H-chromen-2-one with 4-(pyridin-2-yl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various pharmacological effects. The exact pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.

    2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Exhibits antiproliferative activity.

    4-hydroxy-2-quinolones: Known for their antimicrobial properties.

Uniqueness

6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one stands out due to its unique combination of the chromen-2-one, piperazine, and pyridine moieties, which confer a distinct set of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

6-ethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C21H23N3O2/c1-2-16-6-7-19-18(13-16)17(14-21(25)26-19)15-23-9-11-24(12-10-23)20-5-3-4-8-22-20/h3-8,13-14H,2,9-12,15H2,1H3

InChI Key

OAUXOLFBALGKAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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